1,6-Naphthalenedisulfonic acid, 8-amino-
Overview
Description
“1,6-Naphthalenedisulfonic acid, 8-amino-” is an organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which has been further functionalized with sulfonic acid and amino groups .
Synthesis Analysis
The synthesis of this compound involves several steps. Alkali fusion of 1,6-Naphthalenedisulfonic acid yields 1,6-dihydroxynaphthalene, and sulfonation with oleum produces naphthalene-1,3,6-trisulfonic acid. The main outlet for naphthalene-1,6-disulfonic acid is via nitration to 1-nitronaphthalene-3,8-disulfonic acid, which is the intermediate for 1-aminonaphthalene-3,8-disulfonic acid .Molecular Structure Analysis
The molecular formula of “1,6-Naphthalenedisulfonic acid, 8-amino-” is C10H9NO6S2. It has an average mass of 303.312 Da and a monoisotopic mass of 302.987122 Da .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, alkali fusion of 1,6-Naphthalenedisulfonic acid yields 1,6-dihydroxynaphthalene, and sulfonation with oleum produces naphthalene-1,3,6-trisulfonic acid .Physical And Chemical Properties Analysis
The compound has a melting point of 125°C (rough estimate), a boiling point of 400.53°C (rough estimate), and a density of 1.6867 (rough estimate). It is slightly soluble in cold water and readily soluble in hot water .Scientific Research Applications
Biological Activities and Applications
1,8-Naphthyridine compounds, related to 1,6-Naphthalenedisulfonic acid, 8-amino-, have demonstrated a variety of biological activities, making them significant in therapeutic and medicinal research. Their broad spectrum of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Furthermore, these derivatives have shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. They have also been found to possess activities such as anti-osteoporotic, anti-allergic, antimalarial, and anti-hypertensive, among others (Madaan et al., 2015).
Wastewater Treatment Applications
Bioaugmentation, involving granulated mixed microbial cultures, has been successfully employed for the degradation of xenobiotics in wastewaters. This includes the efficient degradation of surfactants (detergents - LAS) and dyes based on naphthalenesulfonic acids like 6-amino-2-naphthalenesulfonic acid under alternating oxy/anoxy conditions. This method contributes to the complete degradation of these substances without generating harmful intermediates, showing the potential for environmental remediation and sustainable waste management (Glancer-Šoljan et al., 2001).
Analytical and Synthesis Applications
1,2-Naphthoquinone-4-sulfonic acid salts, which share a structural relationship with 1,6-Naphthalenedisulfonic acid, 8-amino-, are essential in organic synthesis and serve as analytical derivatization reagents. They are particularly useful in spectrophotometrically determining drugs containing primary and secondary amino groups, highlighting their significance in pharmaceutical analysis and drug development (Ribeiro et al., 2022).
Safety And Hazards
properties
IUPAC Name |
8-aminonaphthalene-1,6-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEOXZHCPCPPJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059607 | |
Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |
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Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthalenedisulfonic acid, 8-amino- | |
CAS RN |
129-91-9 | |
Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-91-9 | |
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Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129919 | |
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Record name | Epsilon acid | |
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Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
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Record name | 1,6-Naphthalenedisulfonic acid, 8-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-aminonaphthalene-1,6-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.519 | |
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Record name | 8-Amino-1,6-naphthalenedisulfonic acid | |
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